Product packaging for Ethyl 3-chloro-1H-indazole-5-carboxylate(Cat. No.:CAS No. 2121562-48-7)

Ethyl 3-chloro-1H-indazole-5-carboxylate

Cat. No.: B2858992
CAS No.: 2121562-48-7
M. Wt: 224.64
InChI Key: WGEBRIAFHZOVCF-UHFFFAOYSA-N
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Description

Ethyl 3-chloro-1H-indazole-5-carboxylate (CAS 2121562-48-7) is a high-purity chemical building block specifically designed for research and development applications. This compound features an indazole heterocyclic core, which is a privileged scaffold in medicinal chemistry due to its wide range of biological activities . The molecular formula is C10H9ClN2O2 with a molecular weight of 224.64 g/mol . The specific substitution pattern with chloro and ethyl carboxylate functional groups at the 3- and 5- positions makes it a versatile intermediate for the synthesis of more complex molecules. It is particularly valuable in pharmaceutical research for the construction of novel compounds with potential biological activity. The indazole moiety is found in molecules studied for various therapeutic areas, including as antimicrobial agents and other pharmacological activities . As a solid reagent, it requires storage at 2-8°C to maintain stability . This product is intended for research purposes only in a controlled laboratory setting and is not for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H9ClN2O2 B2858992 Ethyl 3-chloro-1H-indazole-5-carboxylate CAS No. 2121562-48-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 3-chloro-2H-indazole-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9ClN2O2/c1-2-15-10(14)6-3-4-8-7(5-6)9(11)13-12-8/h3-5H,2H2,1H3,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGEBRIAFHZOVCF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC2=C(NN=C2C=C1)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for Ethyl 3 Chloro 1h Indazole 5 Carboxylate and Its Key Precursors

Strategies for the Construction of the Indazole Core

The formation of the bicyclic indazole (benzopyrazole) ring is a cornerstone of the synthesis of ethyl 3-chloro-1H-indazole-5-carboxylate. Various methodologies have been developed, broadly categorized into cyclization reactions and diazotization-based routes.

Cyclization Reactions for Benzopyrazole Ring Formation

Intramolecular cyclization reactions are a common strategy for forming the indazole nucleus. These methods often involve the formation of a nitrogen-nitrogen bond to close the pyrazole (B372694) ring onto a benzene (B151609) precursor. One such approach is the copper-catalyzed intramolecular N-arylation of ortho-chlorinated arylhydrazones. This method provides a route to N-phenyl and N-thiazolyl-1H-indazoles, demonstrating the utility of cyclization in forming the indazole scaffold from appropriately substituted precursors nih.gov.

Another versatile method for constructing the 1H-indazole skeleton is the [3+2] annulation, or 1,3-dipolar cycloaddition. This reaction involves the cycloaddition of a diazo compound with a benzyne, which can be generated in situ from precursors like o-silylaryl triflates. The initial adduct, a 3H-indazole, can then rearrange to the more stable 1H-indazole. This approach is effective for producing a variety of substituted indazoles orgsyn.org.

Diazotization-Based Synthetic Routes to Indazoles

Diazotization of suitably substituted anilines, followed by intramolecular cyclization, is a classical and widely employed method for indazole synthesis. This approach is particularly relevant for the synthesis of indazoles with specific substitution patterns on the benzene ring. The process involves the conversion of a primary aromatic amine to a diazonium salt, which then undergoes an intramolecular reaction to form the pyrazole ring.

For instance, the diazotization of o-toluidine (B26562) derivatives in acetic acid can lead to the formation of the 1H-indazole ring through ring closure . This general strategy can be adapted to produce a wide array of indazole derivatives by starting with appropriately substituted anilines. A straightforward protocol for the synthesis of a fused 1,2,3-triazinone-furazan/furoxan heterocyclic system has been developed based on tandem diazotization/azo coupling reactions of (1,2,5-oxadiazolyl)carboxamide derivatives nih.gov.

Targeted Synthetic Routes to this compound

A plausible and targeted synthetic route to this compound begins with a precursor that already contains the chloro and a latent carboxylate group in the correct positions on the benzene ring. A suitable starting material for this approach is 4-amino-3-chlorobenzoic acid .

The synthesis would proceed via the following key steps:

Diazotization: The 4-amino group of 4-amino-3-chlorobenzoic acid is converted to a diazonium salt using a nitrosating agent such as sodium nitrite (B80452) in an acidic medium.

Intramolecular Cyclization: The resulting diazonium salt undergoes spontaneous or induced intramolecular cyclization to form the indazole ring, yielding 3-chloro-1H-indazole-5-carboxylic acid.

Esterification: The carboxylic acid at the 5-position is then esterified to the corresponding ethyl ester. This can be achieved through a Fischer esterification reaction, which involves reacting the carboxylic acid with ethanol (B145695) in the presence of a strong acid catalyst, such as sulfuric acid.

This strategic approach ensures the correct placement of the chloro and carboxylate groups on the indazole ring.

Role of Halogenated Indazole Intermediates in Synthesis

Halogenated indazoles are crucial intermediates in the synthesis of more complex derivatives, including the target molecule. They serve as versatile building blocks that can be further functionalized.

Utilization of 4-Amino-3-chlorobenzoic acid as a Precursor Building Block

As outlined in the targeted synthesis, 4-amino-3-chlorobenzoic acid is a key precursor. The presence of the amino group allows for the formation of the pyrazole ring via diazotization, while the chloro and carboxylic acid groups are carried through the reaction sequence to their desired positions in the final product. The synthesis of 4-amino-3-chlorobenzoic acid itself can be achieved from methyl 4-amino-3-chlorobenzoate through hydrolysis nih.gov.

It is important to distinguish this precursor from isomers such as 5-chloro-1H-indazole-3-carboxylic acid. While the latter is a valuable halogenated indazole intermediate, its substitution pattern makes it a precursor for 3-carboxy-5-chloroindazole derivatives, not the 5-carboxy-3-chloro isomer that is the focus of this article.

Synthesis of Related Chlorinated Indazole Carboxylates

The synthesis of various chlorinated indazole carboxylates has been reported, highlighting the general applicability of the synthetic strategies discussed. For example, the synthesis of methyl 5-chloro-1H-indazole-3-carboxylate has been achieved by the esterification of 5-chloro-1H-indazole-3-carboxylic acid with methanol (B129727) in the presence of concentrated sulfuric acid .

Furthermore, research into the synthesis of fluorinated indazole pharmaceutical intermediates, such as 1-(tert-butoxycarbonyl)-7-fluoro-3-methyl-1H-indazole-5-carboxylic acid, demonstrates the broader efforts in preparing halogenated indazole carboxylic acids with diverse substitution patterns for use in drug discovery researchgate.net. These synthetic endeavors often involve multi-step sequences including reactions like bromination, amidation, Grignard reactions, and cyclization researchgate.net.

Regioselective Functionalization during Indazole Synthesis

A critical challenge in the synthesis of substituted indazoles is the control of regioselectivity, particularly the position of substituents on the pyrazole ring of the indazole system. The following sections will explore the strategies employed to achieve the desired isomeric products.

The direct alkylation of 1H-indazoles often results in a mixture of N-1 and N-2 substituted products, which can be challenging to separate and often leads to reduced yields of the desired isomer. rsc.org The regiochemical outcome of N-alkylation is influenced by a delicate interplay of electronic and steric factors of the indazole ring substituents, the nature of the alkylating agent, the choice of base, and the solvent. libretexts.orgmdpi.com

Generally, the 1H-indazole tautomer is thermodynamically more stable than the 2H-tautomer. libretexts.org This inherent stability often favors the formation of the N-1 substituted product under thermodynamic control. libretexts.org Conversely, the N-2 position can be kinetically favored under certain conditions. nih.gov

Factors Influencing N-Alkylation Regioselectivity:

FactorInfluence on RegioselectivityExamples
Substituents on the Indazole Ring Electron-withdrawing groups can influence the nucleophilicity of the nitrogen atoms. Sterically demanding groups, particularly at the C-7 position, can hinder alkylation at N-1, leading to a preference for N-2 substitution. rsc.orgC-7 NO2 or CO2Me substituted indazoles have shown excellent N-2 regioselectivity (≥ 96%). rsc.org
Base and Solvent The combination of the base and solvent can significantly impact the regioselectivity. For instance, the use of sodium hydride (NaH) in tetrahydrofuran (B95107) (THF) has been shown to be a promising system for N-1 selective indazole alkylation. rsc.org The formation of tight ion pairs in less polar solvents can favor N-1 alkylation through chelation with certain substituents. nih.govHigh N-1 selectivity was observed using NaH in THF with pentyl bromide and electron-deficient indazoles. nih.gov
Alkylating Agent The nature of the electrophile can also direct the regioselectivity. Mitsunobu conditions, for example, have demonstrated a preference for the formation of the N-2 regioisomer. libretexts.orgN-Alkylation of an indazole under Mitsunobu conditions showed a strong preference for the N-2 regioisomer (N-1:N-2 ratio = 1:2.5). libretexts.org
Chelation Control The presence of a coordinating group at the C-3 position can lead to chelation with the metal cation of the base, directing the alkylation to the N-1 position. nih.gov DFT calculations suggest a chelation mechanism produces N-1 substituted products when cesium is present. nih.govA postulated coordination of the indazole N-2 atom and an electron-rich oxygen atom in a C-3 substituent with the Na+ cation from NaH directs alkylation to N-1. nih.gov

Recent studies have employed Density Functional Theory (DFT) calculations to understand the mechanistic pathways and rationalize the observed regioselectivity in N-alkylation reactions of indazoles. nih.gov These computational approaches help in predicting the outcome of reactions and in designing more selective synthetic routes. nih.govwuxibiology.com

The introduction of an ester group at the C-5 position of the indazole ring is a key step in the synthesis of the target molecule. This is typically achieved through a multi-step sequence starting from a pre-functionalized benzene derivative or by direct functionalization of an existing indazole core.

One common strategy involves the synthesis of 5-cyanoindazole as a key intermediate. nih.gov This can be prepared from commercially available starting materials like 5-bromo-2-fluorobenzaldehyde. nih.gov The cyano group serves as a precursor to the carboxylic acid, which can then be esterified.

Synthetic Pathway to Ethyl Indazole-5-carboxylate via a Cyano Intermediate:

Cyanation: A bromo-substituted indazole precursor, such as 5-bromoindazole, can be converted to 5-cyanoindazole. This is often achieved through a Rosenmund-von Braun reaction using a cyanide source like cuprous cyanide (CuCN) in a suitable solvent like DMF or N-methylpyrrolidone. rsc.orgnih.gov

Hydrolysis: The resulting 5-cyanoindazole is then hydrolyzed to indazole-5-carboxylic acid. This transformation can be carried out under either acidic or basic conditions. azooptics.comresearchgate.net Acid-catalyzed hydrolysis typically involves heating the nitrile with a dilute mineral acid like hydrochloric acid. azooptics.com Base-catalyzed hydrolysis, or saponification, involves heating with an aqueous solution of a strong base such as sodium hydroxide (B78521), followed by acidification to yield the carboxylic acid. capes.gov.br

Esterification: The final step is the esterification of indazole-5-carboxylic acid to yield Ethyl 1H-indazole-5-carboxylate. This is a classic Fischer esterification reaction, typically carried out by reacting the carboxylic acid with ethanol in the presence of a strong acid catalyst, such as sulfuric acid or thionyl chloride. capes.gov.brmdpi.com

An alternative approach is the direct C-H functionalization of the indazole ring, although achieving regioselectivity at the C-5 position can be challenging. acs.org Rhodium(III)-catalyzed C–H bond functionalization has been reported for the synthesis of substituted indazoles, where electronic and steric effects of existing substituents direct the position of new functional groups. acs.org

Analytical Techniques for Reaction Monitoring and Product Characterization

Rigorous analytical monitoring is crucial for optimizing reaction conditions, ensuring the complete consumption of starting materials, and confirming the structure and purity of the final product. A combination of chromatographic and spectroscopic techniques is typically employed throughout the synthesis of this compound.

Reaction Monitoring:

Thin-Layer Chromatography (TLC): TLC is a simple and rapid technique used to monitor the progress of a reaction by observing the disappearance of starting material spots and the appearance of product spots. libretexts.org By comparing the retention factors (Rf) of the reaction mixture with those of the starting materials, a qualitative assessment of the reaction's completion can be made. nih.gov

In-situ Fourier-Transform Infrared (FTIR) Spectroscopy: For a more detailed and real-time analysis, in-situ FTIR spectroscopy can be employed. This technique allows for the continuous monitoring of the concentrations of reactants, intermediates, and products by tracking the changes in their characteristic infrared absorption bands. nih.govnih.gov This can provide valuable kinetic data and help in understanding the reaction mechanism. nih.gov

Product Characterization:

A comprehensive suite of analytical methods is used to confirm the identity, structure, and purity of the synthesized this compound.

Analytical TechniquePurposeKey Observables
Nuclear Magnetic Resonance (NMR) Spectroscopy Structural elucidation and isomeric differentiation.¹H NMR: Provides information on the number and chemical environment of protons. The chemical shifts and coupling patterns of the aromatic protons are characteristic of the substitution pattern on the indazole ring. The presence of the ethyl ester group is confirmed by a characteristic quartet and triplet. nih.govresearchgate.net¹³C NMR: Shows the number of unique carbon atoms in the molecule. The chemical shifts of the carbons in the indazole core and the ester group are used for structural confirmation. researchgate.netHeteronuclear Multiple Bond Correlation (HMBC): A 2D NMR technique that is particularly useful for unambiguously distinguishing between N-1 and N-2 isomers by observing correlations between protons and carbons that are two or three bonds apart. nih.gov
Mass Spectrometry (MS) Determination of molecular weight and confirmation of elemental composition.Provides the mass-to-charge ratio (m/z) of the molecular ion, which confirms the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can be used to determine the exact molecular formula. researchgate.net
High-Performance Liquid Chromatography (HPLC) Purity assessment and quantification.Used to separate the target compound from any impurities or byproducts. The purity is determined by the relative peak area of the product. mdpi.com
Infrared (IR) Spectroscopy Identification of functional groups.Characteristic absorption bands for the N-H bond of the indazole, the C=O of the ester, and the C-Cl bond can be observed. nih.gov

By employing these synthetic strategies and analytical techniques, this compound can be synthesized with high purity and its structure can be unequivocally confirmed.

Chemical Transformations and Derivatization Strategies Involving Ethyl 3 Chloro 1h Indazole 5 Carboxylate

Chemical Modifications of the Ethyl Ester Moiety

The ethyl ester group at the C-5 position is a readily modifiable functional handle, enabling transformations into carboxylic acids, amides, and hydrazides, which are precursors to further heterocyclic systems.

Ester Hydrolysis to the Corresponding Carboxylic Acid

The conversion of the ethyl ester to 3-chloro-1H-indazole-5-carboxylic acid is a fundamental transformation, typically achieved through base-catalyzed hydrolysis (saponification). This reaction involves heating the ester with an aqueous solution of a strong base, such as sodium hydroxide (B78521) (NaOH) or lithium hydroxide (LiOH). The process is effectively irreversible as the resulting carboxylate salt is resistant to further nucleophilic attack. Subsequent acidification of the reaction mixture protonates the carboxylate salt to yield the desired carboxylic acid. While acid-catalyzed hydrolysis is also a viable method, the base-catalyzed approach is more commonly employed for this type of substrate.

Table 1: General Conditions for Ester Hydrolysis

MethodReagentsGeneral ConditionsProduct
Base-Catalyzed Hydrolysis (Saponification)NaOH or LiOH in aqueous solutionHeating the reaction mixture, followed by acidic workup.3-chloro-1H-indazole-5-carboxylic acid
Acid-Catalyzed HydrolysisStrong acid (e.g., H₂SO₄) in excess waterHeating the reaction mixture.3-chloro-1H-indazole-5-carboxylic acid

Amidation Reactions and Formation of N-Substituted Carboxamides

The synthesis of N-substituted 3-chloro-1H-indazole-5-carboxamides can be accomplished via a two-step process. First, the ethyl ester is hydrolyzed to the corresponding carboxylic acid as described above. The resulting 3-chloro-1H-indazole-5-carboxylic acid is then coupled with a primary or secondary amine using standard peptide coupling agents. Common reagents for this transformation include N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC.HCl) in the presence of an activator such as Hydroxybenzotriazole (HOBt), and a base like triethylamine (B128534) (TEA) in a solvent like N,N-Dimethylformamide (DMF). This method provides a versatile route to a wide array of carboxamide derivatives.

Conversion to Hydrazide Derivatives and Subsequent Cyclization to Heterocycles

The ethyl ester can be converted into the corresponding carbohydrazide, a valuable intermediate for synthesizing various five-membered heterocycles. This transformation is typically achieved by reacting the starting ester with hydrazine (B178648) hydrate (B1144303) in a suitable solvent, such as ethanol (B145695), often under reflux conditions. The resulting 3-chloro-1H-indazole-5-carbohydrazide serves as a key building block. researchgate.net From this hydrazide, various heterocyclic systems like pyrazoles, triazoles, and oxadiazoles (B1248032) can be synthesized, expanding the molecular diversity accessible from the parent indazole ester. researchgate.net

Functional Group Interconversions at the Chloro Position (C-3)

The chlorine atom at the C-3 position of the indazole ring is susceptible to replacement through various cross-coupling reactions, most notably those catalyzed by palladium. While classical nucleophilic aromatic substitution (SNAr) reactions are possible on some activated halo-indazoles, palladium-catalyzed methods offer broader scope and milder conditions. nih.gov

The Buchwald-Hartwig amination is a powerful method for forming C-N bonds by coupling aryl halides with amines. wikipedia.orgacsgcipr.org This reaction can be applied to 3-chloroindazoles to introduce primary or secondary amine substituents at the C-3 position. The process typically requires a palladium catalyst (e.g., Pd(OAc)₂), a phosphine (B1218219) ligand (e.g., BINAP, Xantphos), and a base (e.g., Cs₂CO₃ or NaOt-Bu) in an inert solvent like dioxane or toluene. acsgcipr.orgresearchgate.net

Similarly, the Suzuki cross-coupling reaction allows for the formation of C-C bonds by reacting the 3-chloroindazole with an organoboron reagent, such as a boronic acid or its ester. organic-chemistry.org This reaction also employs a palladium catalyst and a base and is highly effective for creating biaryl structures or introducing alkyl and vinyl groups at the C-3 position. harvard.edunih.gov

Alkylation and Arylation at the Indazole Nitrogen Atoms (N-1 and N-2)

Alkylation of the 1H-indazole ring is a complex process because it can occur at either the N-1 or N-2 position, often leading to a mixture of regioisomers. nih.gov The 1H-tautomer is generally more thermodynamically stable than the 2H-tautomer. nih.govchemicalbook.com The ratio of the N-1 to N-2 alkylated products is highly dependent on several factors, including the nature of the substituents on the indazole ring, the choice of alkylating agent, the base, and the solvent. nih.govresearchgate.net

Selective N-Alkylation of Ethyl 3-chloro-1H-indazole-5-carboxylate

For indazoles bearing an electron-withdrawing group like an ester at the C-3 or C-5 position, the regioselectivity of N-alkylation can be finely tuned. Research on analogous systems, such as methyl 1H-indazole-3-carboxylate, has provided significant insight into controlling this selectivity. researchgate.netnih.gov

Studies have shown that the combination of sodium hydride (NaH) as a base in tetrahydrofuran (B95107) (THF) as a solvent strongly favors N-1 alkylation. researchgate.netd-nb.info This high N-1 selectivity is attributed to the formation of a coordinated sodium cation between the N-2 nitrogen and the oxygen of the C-3 ester group, which sterically hinders attack at N-2 and directs the alkylating agent to the N-1 position. beilstein-journals.org For indazoles with C-3 carboxamide or carboxymethyl groups, this system can yield >99% N-1 regioselectivity. researchgate.netd-nb.info

Conversely, conditions can be tailored to favor the N-2 isomer. For instance, substituents at the C-7 position, such as a nitro or carboxylate group, can direct alkylation to the N-2 position with high selectivity (≥96%). researchgate.netnih.govnih.gov Furthermore, Mitsunobu reaction conditions have been shown to favor the formation of the N-2 regioisomer. nih.gov The choice of base and solvent also plays a critical role; for example, using potassium carbonate in DMF often leads to mixtures of N-1 and N-2 isomers, with ratios that are sensitive to reaction conditions. researchgate.net

Table 2: Influence of Reaction Conditions on N-Alkylation Regioselectivity of Substituted Indazoles

Substrate TypeBaseSolventTypical OutcomeReference
Indazole with C-3 ester/carboxamideNaHTHFHighly selective for N-1 alkylation (>99%) researchgate.netd-nb.info
Indazole with C-7 ester/nitro groupNaHTHFHighly selective for N-2 alkylation (≥96%) researchgate.netnih.govnih.gov
Indazole with C-3 esterK₂CO₃DMFMixture of N-1 and N-2 isomers researchgate.net
Indazole with C-3 esterCs₂CO₃DioxaneHigh yield of N-1 isomer beilstein-journals.org
General IndazoleMitsunobu Conditions (DEAD, PPh₃)Favors N-2 alkylation nih.gov

Exploration of Electrophile Scope in N-Alkylation

The N-alkylation of the indazole scaffold is a fundamental transformation in medicinal chemistry, yet it presents a significant challenge regarding regioselectivity. The indazole core possesses two nucleophilic nitrogen atoms, N1 and N2, leading to the potential formation of two distinct regioisomers upon reaction with an electrophile. beilstein-journals.org The thermodynamic stability generally favors the 1H-indazole tautomer over the 2H-indazole form. beilstein-journals.orgnih.gov However, direct alkylation of 1H-indazoles frequently results in a mixture of N1- and N2-substituted products, with the ratio being highly dependent on the substrate's electronic and steric properties, the nature of the electrophile, and the specific reaction conditions employed. beilstein-journals.orgnih.govnih.gov

Systematic studies on substituted indazoles have shed light on the factors governing this regioselectivity. For instance, research on the alkylation of various C-3, C-4, C-5, C-6, and C-7 substituted indazoles has demonstrated the profound impact of substituent electronics on the N1/N2 product distribution. nih.gov A promising system for achieving high N-1 selectivity involves the use of sodium hydride (NaH) as a base in tetrahydrofuran (THF) with alkyl bromides as electrophiles. nih.govnih.gov This method has been shown to provide excellent N-1 regioselectivity (>99%) for indazoles bearing C-3 substituents like carboxymethyl, tert-butyl, and carboxamide groups. nih.gov Conversely, strong electron-withdrawing groups at the C-7 position, such as nitro (NO₂) or methoxycarbonyl (CO₂Me), have been found to confer excellent N-2 regioselectivity (≥ 96%). nih.gov

The scope of electrophiles tolerated in these N-alkylation reactions is broad, encompassing a variety of alkylating reagents. High degrees of N-1 regioselectivity can be maintained with primary alkyl halides and even more sterically demanding secondary alkyl tosylates. nih.gov A comprehensive study on methyl 5-bromo-1H-indazole-3-carboxylate, a close analogue of the title compound, successfully produced over thirty different N1- and N2-alkylated products in high yields, underscoring the versatility of the indazole core in accommodating a wide range of electrophilic partners. nih.gov The choice of base and solvent system is critical; density functional theory (DFT) calculations suggest that the presence of certain cations, like cesium, can promote N1-substitution through a chelation mechanism, while other non-covalent interactions drive the formation of the N2-product. nih.gov

Table 1: Influence of Reaction Conditions and Substituents on Indazole N-Alkylation Regioselectivity

Indazole Substrate TypeElectrophile TypeConditions (Base, Solvent)Predominant IsomerReference
C-3 Carboxymethyl IndazolePrimary Alkyl BromideNaH, THFN1 (>99%) nih.gov
C-3 tert-Butyl IndazolePrimary Alkyl BromideNaH, THFN1 (>99%) nih.gov
C-7 NO₂ IndazolePrimary Alkyl BromideNaH, THFN2 (≥96%) nih.gov
C-7 CO₂Me IndazoleSecondary Alkyl TosylateNaH, THFN2 (≥96%) nih.gov
Methyl 5-bromo-1H-indazole-3-carboxylateVarious Alcohols (via Mitsunobu)Cs₂CO₃, THF/DCMN1 nih.gov
Methyl 5-bromo-1H-indazole-3-carboxylateVarious Alcohols (via Mitsunobu)PPh₃, DIAD, THFN2 nih.gov

Further Functionalization of the Aromatic Ring System

Beyond N-alkylation, the aromatic benzene (B151609) ring of the indazole system offers opportunities for further functionalization, enabling the synthesis of a diverse array of derivatives. Electrophilic aromatic substitution (EAS) and modern cross-coupling reactions are the primary strategies employed for this purpose. The reactivity and regiochemical outcome of these transformations are dictated by the inherent electronic properties of the indazole ring and the directing effects of its existing substituents.

Palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling, have proven to be exceptionally powerful tools for the C-C bond formation on the indazole nucleus. ias.ac.in This reaction allows for the introduction of various aryl and heteroaryl moieties, significantly expanding the structural diversity of accessible compounds. The chloro-substituent at the C-3 position and any additional halides introduced onto the aromatic ring can serve as effective handles for such couplings. For example, studies on 5-bromoindazoles have demonstrated successful Suzuki couplings with a range of aryl and heteroaryl boronic acids, including pyrrole (B145914) and thiophene (B33073) derivatives, using catalysts like [1,1'-bis(diphenylphosphino)ferrocene]palladium(II) dichloride [Pd(dppf)Cl₂]. ias.ac.innih.gov This methodology provides a reliable route to biaryl derivatives, which are prevalent motifs in pharmacologically active molecules. ias.ac.in

Table 2: Examples of Aromatic Ring Functionalization on the Indazole Scaffold

Reaction TypePositionReagents & ConditionsProduct TypeReference
Suzuki CouplingC-5Aryl Boronic Acid, Pd(dppf)Cl₂, K₂CO₃, DME, 80°C5-Aryl-1H-indazole nih.gov
Suzuki CouplingC-5Aryl Boronic Acid, Pd(OAc)₂, CsF5-Aryl-1H-indazole ias.ac.in
Suzuki CouplingC-3Organoboronic Acid, Pd Catalyst, Ionic Liquid3-Functionalized-1H-indazole mdpi.com
NitrationAromatic RingNitrating Agent (e.g., HNO₃/H₂SO₄)Nitro-indazole researchgate.net

Molecular Design and Structure Activity Relationship Sar Studies of Ethyl 3 Chloro 1h Indazole 5 Carboxylate Derivatives

Rational Design Principles for Indazole-Based Bioactive Molecules

The development of novel indazole-based therapeutic agents relies heavily on rational design, which employs computational and structure-based methods to predict and enhance biological activity. longdom.orgnih.gov Techniques like molecular docking and virtual screening are utilized to design derivatives with specific interactions at the molecular target, thereby identifying promising candidates for synthesis and further evaluation. longdom.org This structured approach facilitates the optimization of molecular structures for improved efficacy. longdom.org

Bioisosteric replacement is a fundamental strategy in medicinal chemistry where an atom or group of atoms is exchanged for another with similar physical or chemical properties to enhance a desired biological or physical property without making significant changes to the chemical structure. cambridgemedchemconsulting.com This technique is used to create new molecules with biological properties similar to the parent compound, potentially improving potency, altering pharmacokinetics, or reducing toxicity. cambridgemedchemconsulting.comresearchgate.net

In the context of indazole derivatives, bioisosterism has been successfully applied. For instance, researchers have used a bioisostere-based introduction of a 1,2,4-oxadiazole (B8745197) ring in place of an amide group to develop potent and selective human monoamine oxidase B (MAO-B) inhibitors. nih.govresearchgate.net The indazole ring itself has also been employed as a bioisostere for phenol (B47542) to modulate pharmacokinetic and pharmacodynamic properties during drug discovery. diva-portal.org This strategy allows for the fine-tuning of molecular properties to achieve a better therapeutic profile. cambridgemedchemconsulting.com

Table 1: Examples of Bioisosteric Replacements in Heterocyclic Scaffolds

Original Group Bioisosteric Replacement Rationale Reference
Amide 1,2,4-Oxadiazole To generate potent and selective inhibitors with potentially improved drug-like features. nih.govresearchgate.net
Phenol Indazole To tune pharmacokinetic and pharmacodynamic properties. diva-portal.org

Homologation is a molecular modification strategy that involves the systematic addition of a homologous group, such as a methylene (B1212753) (-CH2-) unit, to a lead compound. eurekaselect.comnih.gov This approach is a key tool in lead optimization, as it can influence physicochemical properties, molecular conformation, and both pharmacodynamic and pharmacokinetic profiles. nih.govepa.gov By extending or shortening a carbon chain, medicinal chemists can probe the binding pocket of a target receptor or enzyme to optimize interactions and improve activity. eurekaselect.com

Molecular simplification, a complementary approach, involves reducing the complexity of a lead molecule to its essential pharmacophore. This can lead to compounds that are easier to synthesize, have better physicochemical properties, and potentially fewer off-target effects. For indazole-based compounds, these strategies are integral to refining initial hits into viable drug candidates.

Impact of Substituent Modifications on Molecular Interactions and Potency

The biological activity of the indazole scaffold is highly dependent on the nature and position of its substituents. Modifications to functional groups on the indazole ring system can profoundly affect how the molecule interacts with its biological target, thereby influencing its potency and selectivity. rsc.orgnih.gov

The functional group at the 5-position of the indazole ring, such as the ethyl carboxylate in Ethyl 3-chloro-1H-indazole-5-carboxylate, is a critical site for modification. Converting this ester to various carboxamides is a common strategy to explore new interactions with biological targets. The resulting amide derivatives can exhibit significantly different biological profiles.

Structure-activity relationship studies on indazole-3-carboxamides have revealed that the specific regiochemistry of the amide linker is crucial for activity. nih.gov For example, certain indazole-3-carboxamide derivatives were found to be potent blockers of calcium-release activated calcium (CRAC) channels, a key function in modulating mast cell activity. nih.gov In contrast, their corresponding reverse amide isomers were completely inactive, highlighting the strict structural requirements for biological function. nih.gov This demonstrates that not only the presence but also the precise orientation of the carboxamide group dictates the biological outcome.

Table 2: Activity of Indazole Carboxamide Regioisomers as CRAC Channel Blockers

Compound Structure Activity in Calcium Influx Assay Reference
Indazole-3-carboxamide (12d) Indazole ring connected via C3-carbonyl to amide nitrogen Active inhibitor (sub-μM IC50) nih.gov

Halogen atoms can affect crystal packing and intermolecular interactions through halogen bonding, which can be critical for binding to a protein target. researchgate.net Furthermore, the electronic effects (inductive and mesomeric) of substituents impact the reactivity and basicity of the indazole nitrogens. researchgate.net For example, studies on the N-alkylation of substituted indazoles have shown that both steric and electronic factors determine the ratio of N-1 to N-2 alkylated products. researchgate.netnih.gov Electron-withdrawing groups, such as nitro (NO2) or carboxymethyl (CO2Me), at the C-7 position confer excellent N-2 regioselectivity, whereas various C-3 substituents favor N-1 regioselectivity. researchgate.net Since the specific N-substituted isomer often dictates biological activity, controlling this regioselectivity is crucial in the synthesis of active pharmaceutical ingredients. nih.gov

Conformational Analysis and Tautomeric Considerations in Indazole Systems

The three-dimensional structure and the potential for different isomeric forms are critical determinants of the biological activity of indazole derivatives.

Conformational analysis, which examines the spatial arrangement of atoms in a molecule, is essential for understanding how a ligand can adapt its shape to fit into the binding site of a biological target. researchgate.net Computational methods, including molecular mechanics and quantum-mechanical semiempirical techniques, are used to determine the preferred conformations of indazole derivatives. researchgate.net An inflexible molecule or one that cannot adopt the required conformation for binding will exhibit poor activity.

Table 3: List of Chemical Compounds Mentioned

Compound Name
This compound
1,2,4-Oxadiazole
1H-Indazole
2H-Indazole

Computational and Theoretical Investigations of Ethyl 3 Chloro 1h Indazole 5 Carboxylate and Its Analogues

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic electronic properties of a molecule, which dictate its stability, reactivity, and interaction with other molecules.

Density Functional Theory (DFT) has emerged as a powerful method for elucidating the mechanisms of chemical reactions and understanding the reactivity of molecules like Ethyl 3-chloro-1H-indazole-5-carboxylate. By solving the Schrödinger equation through approximations based on electron density, DFT allows for the calculation of optimized molecular geometries, electronic structures, and energies of reactants, transition states, and products. researchgate.netrsc.org

DFT calculations, often employing functionals like B3LYP with basis sets such as 6-31G* or 6-311G(d,p), are used to model reaction pathways in the synthesis of indazole derivatives. researchgate.netrsc.org For instance, these calculations can provide insights into the cyclization steps that form the indazole core, helping to rationalize the observed yields and side products. The theory can also explain the electronic effects of substituents on the indazole ring. The presence of the electron-withdrawing chloro group at the C-3 position and the ethyl carboxylate group at the C-5 position significantly influences the electron distribution across the bicyclic system, thereby affecting its reactivity towards electrophilic or nucleophilic attack. DFT studies can quantify these effects, providing a theoretical basis for the observed chemical behavior.

A critical aspect of synthesizing substituted indazoles is controlling the regioselectivity, particularly in reactions like N-alkylation where substitution can occur at either the N-1 or N-2 position of the pyrazole (B372694) ring. DFT calculations have been successfully employed to predict and explain the regiochemical outcomes of such reactions. diva-portal.org

By calculating the energies of the possible regioisomeric products and the transition states leading to them, researchers can determine the most likely reaction pathway under specific conditions. These studies have shown that regioselectivity is influenced by a combination of factors including the nature of the electrophile, the solvent, and the substituents on the indazole ring. researchgate.net For this compound, DFT can predict the most probable site of further substitution on the benzene (B151609) portion of the molecule. The electron-withdrawing nature of the C-5 ethyl carboxylate group deactivates the aromatic ring towards electrophilic substitution and directs incoming electrophiles primarily to the C-4 and C-6 positions. Computational models can precisely map the electrostatic potential to visualize these reactive sites.

Molecular Modeling for Ligand-Target Interactions

Molecular modeling techniques are crucial for understanding how indazole derivatives interact with biological targets, a key step in rational drug design.

In silico screening involves the computational evaluation of large libraries of virtual compounds to identify those that are most likely to bind to a specific biological target. For indazole analogues, this process often begins with a known active compound or a pharmacophore model derived from the target's binding site. Virtual screening, based on 3D structure-based pharmacophore models, has been successfully used to identify novel indazole-based scaffolds as potential ligands for various targets, such as bromodomain-containing protein 9 (BRD9).

This approach allows chemists to prioritize the synthesis of compounds with the highest predicted activity, saving significant time and resources. The insights gained from these predictive models, combined with techniques like fragment-based design, fuel the rational design of new analogues of this compound, aiming to optimize potency, selectivity, and pharmacokinetic properties. researchgate.net

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, forming a stable complex. researchgate.net This method is instrumental in drug discovery for characterizing the active site and predicting the binding affinity of potential drugs. For indazole derivatives, docking studies have been widely used to rationalize their biological activities against a range of targets, including various protein kinases, cyclooxygenase-2 (COX-2), and phosphoinositide 3-kinase (PI3K). researchgate.netresearchgate.net

These simulations can reveal key interactions, such as hydrogen bonds and hydrophobic contacts, between the ligand and specific amino acid residues in the active site. For example, docking studies on indazole-based kinase inhibitors often show that the indazole core acts as a hinge-binder, forming critical hydrogen bonds with the backbone of the kinase hinge region. The substituents at various positions, such as the chloro group at C-3 and the carboxylate at C-5, can be modeled to explore their influence on binding affinity and selectivity. The binding energy, typically expressed in kcal/mol, is calculated to rank potential ligands, with lower values indicating stronger binding. researchgate.net

Table 1: Examples of Calculated Binding Energies for Indazole Analogues Against Various Biological Targets
Indazole Analogue ClassBiological TargetPredicted Binding Energy (kcal/mol)
1H-Indazole with difluorophenyl groupCyclooxygenase-2 (COX-2)-9.11
1H-Indazole with para-toulene groupCyclooxygenase-2 (COX-2)-8.80
3-Carboxamide Indazole DerivativeRenal cancer-related protein (PDB: 6FEW)-8.62
1H-Indazole with 4-methoxyphenyl (B3050149) groupCyclooxygenase-2 (COX-2)-8.46
N-trityl-5-azaindazole DerivativeMDM2-p53 Protein-359.20*

*Value as originally reported in different units and context; direct comparison may not be applicable.

Thermodynamic and Electronic Property Calculations (e.g., Enthalpy of Formation, Charge Distribution)

The thermodynamic and electronic properties of a molecule are crucial for understanding its stability and reactivity. DFT and other ab initio methods are used to calculate these fundamental parameters. rsc.org

The standard molar enthalpy of formation (ΔfH°(g)) is a key thermodynamic value representing the energy change when a compound is formed from its constituent elements in their standard states. For indazole derivatives, this value provides a measure of their intrinsic stability. Experimental and theoretical studies on compounds like 1H-indazole-5-carboxylic acid, a close analogue of the title compound, have been performed to determine these values, which are critical for understanding reaction energetics. researchgate.netmedsci.cn

Electronic properties, such as the charge distribution, can be visualized using a Molecular Electrostatic Potential (MEP) map. The MEP is plotted onto the electron density surface and uses a color scale to indicate regions of negative (electron-rich, attractive to electrophiles) and positive (electron-poor, attractive to nucleophiles) electrostatic potential. researchgate.netugm.ac.id For this compound, an MEP map would show negative potential around the oxygen atoms of the carboxylate group and the nitrogen atoms of the pyrazole ring, identifying them as sites for hydrogen bonding and nucleophilic interaction. Conversely, positive potential would be expected around the hydrogen atoms. These calculations provide a detailed picture of the molecule's electronic landscape, which is fundamental to its reactivity and intermolecular interactions. researchgate.netugm.ac.id

Table 2: Calculated Thermodynamic and Electronic Properties for Indazole and a Key Analogue
CompoundPropertyCalculated Value
1H-IndazoleΔfH°(g) (kJ·mol⁻¹)193.7 ± 2.9
1H-Indazole-5-carboxylic acidΔfH°(g) (kJ·mol⁻¹)-177.3 ± 4.4
1H-IndazoleIonization Potential (eV)8.45
1H-IndazoleElectron Affinity (eV)0.43
1H-IndazoleDipole Moment (Debye)1.69

Applications in Chemical Biology and Advanced Drug Discovery Research

Role of Ethyl 3-chloro-1H-indazole-5-carboxylate as a Versatile Synthetic Intermediate in Pharmaceutical Research

The indazole nucleus is a well-established "privileged scaffold" in medicinal chemistry, meaning it can bind to a variety of biological targets with high affinity. This compound serves as an invaluable starting material for the synthesis of numerous indazole-based compounds with significant therapeutic potential. The chlorine atom at the 3-position is a key functional group that can be readily displaced or modified through various chemical reactions, allowing for the introduction of diverse substituents and the construction of complex molecular architectures.

One of the most prominent applications of this intermediate is in the development of kinase inhibitors . Kinases are a class of enzymes that play a critical role in cellular signaling pathways, and their dysregulation is often implicated in diseases such as cancer. For instance, derivatives of 1H-indazole-3-carboxamide have been identified as potent and selective inhibitors of p21-activated kinase 1 (PAK1), a target associated with tumor progression. The synthesis of these inhibitors often involves the reaction of the indazole carboxylate with various amines to form the corresponding amides, which are crucial for their biological activity.

Furthermore, the indazole scaffold has been instrumental in the development of antiviral agents . Notably, N-arylindazole-3-carboxamide derivatives have shown potent inhibitory activities against SARS-CoV-2. In the synthesis of these antiviral compounds, the core indazole structure, often derived from intermediates like this compound, provides the necessary framework for interaction with viral proteins. For example, 5-chloro-N-(3,5-dichlorophenyl)-1H-indazole-3-carboxamide has demonstrated a potent inhibitory effect against the virus.

The versatility of this compound as a synthetic intermediate is further highlighted by its use in creating a wide range of other bioactive molecules, including anti-inflammatory agents and compounds targeting the central nervous system.

Therapeutic TargetExample of Derivative ClassReference Compound Example
Protein Kinases (e.g., PAK1)1H-Indazole-3-carboxamidesNot specified in the provided text
Viruses (e.g., SARS-CoV-2)N-Arylindazole-3-carboxamides5-chloro-N-(3,5-dichlorophenyl)-1H-indazole-3-carboxamide

Development of Chemical Probes for Investigating Cellular Processes and Molecular Mechanisms

Chemical probes are small molecules designed to selectively interact with a specific biological target, thereby enabling the study of its function in cellular and physiological contexts. The adaptable scaffold of this compound makes it an attractive starting point for the design and synthesis of such probes.

While specific examples of chemical probes directly derived from this compound are not extensively documented in publicly available literature, the inherent reactivity of its functional groups allows for the theoretical incorporation of various reporter tags. For instance, the ethyl ester can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled to fluorescent dyes, biotin (B1667282) tags for affinity purification, or photoaffinity labels for identifying protein-ligand interactions.

The development of such probes would be invaluable for:

Target Identification and Validation: By attaching a reporter group, researchers can visualize the localization of the indazole-based compound within the cell and identify its binding partners.

Elucidating Mechanisms of Action: Chemical probes can help to understand how indazole derivatives exert their biological effects by allowing for the real-time monitoring of their interactions with target proteins.

High-Throughput Screening: Fluorescently labeled indazole derivatives could be used in high-throughput screening assays to identify new modulators of a particular biological pathway.

The synthesis of these specialized tools would significantly contribute to our understanding of the complex cellular processes and molecular mechanisms that are modulated by indazole-based compounds.

Exploration of Indazole Derivatives in Agrochemical Research

The biological activity of indazole derivatives extends beyond pharmaceuticals into the realm of agrochemical research. The structural features of these compounds can be tailored to interact with biological targets in plants and pests, leading to the development of new herbicides, insecticides, and plant growth regulators.

A notable example of an indazole derivative used in agriculture is Ethychlozate , which is chemically known as ethyl 5-chloro-1H-indazole-3-acetate. This compound functions as a plant growth regulator, demonstrating that the indazole scaffold can be effectively utilized to modulate plant physiology.

Furthermore, patent literature reveals that certain 4,5,6,7-tetrahydro-2H-indazole derivatives, which can be synthesized from precursors related to this compound, exhibit herbicidal activity. These compounds have shown efficacy against various weeds in both pre- and post-emergence applications. The development of such selective herbicides is crucial for modern agriculture to ensure crop protection and yield.

Research in this area continues to explore the potential of indazole derivatives as:

Herbicides: By designing molecules that selectively inhibit essential enzymes in weeds.

Insecticides: By targeting the nervous system or other vital functions of insect pests.

Fungicides: By inhibiting the growth of pathogenic fungi that damage crops.

The structural diversity that can be achieved starting from this compound provides a rich source of novel candidates for the agrochemical industry.

Agrochemical ApplicationExample Compound/Derivative Class
Plant Growth RegulationEthychlozate (ethyl 5-chloro-1H-indazole-3-acetate)
Herbicidal Activity4,5,6,7-tetrahydro-2H-indazole derivatives

Future Research Directions for this compound Derivatives in the Development of Novel Bioactive Agents

The foundation laid by existing research on this compound and its derivatives opens up numerous avenues for future exploration. The continued investigation of this versatile scaffold is poised to yield novel bioactive agents with improved efficacy and selectivity.

Future research efforts are likely to focus on several key areas:

Expansion of the Therapeutic Target Space: While kinase and viral proteins have been major targets, the indazole scaffold has the potential to interact with a much broader range of biological molecules. Future studies could explore its utility in developing inhibitors for other enzyme families, such as proteases and phosphatases, as well as modulators of ion channels and nuclear receptors.

Development of Targeted Therapies: The functional handles on the this compound molecule can be utilized to attach targeting moieties, such as antibodies or peptides, to deliver the bioactive compound specifically to diseased cells or tissues. This approach, known as targeted drug delivery, can enhance therapeutic efficacy while minimizing off-target side effects.

Exploration of Novel Biological Activities: Systematic screening of libraries of diverse indazole derivatives, synthesized from this compound, against a wide range of biological assays could uncover entirely new therapeutic applications. This could include treatments for neurodegenerative diseases, metabolic disorders, and rare genetic conditions.

Application in PROTAC and Molecular Glue Technologies: The field of targeted protein degradation, utilizing technologies like Proteolysis Targeting Chimeras (PROTACs) and molecular glues, offers a new paradigm in drug discovery. The indazole scaffold could be incorporated into these bifunctional molecules to recruit specific target proteins for degradation, providing a powerful tool for therapeutic intervention.

Green Chemistry Approaches to Synthesis: As the demand for indazole-based compounds grows, the development of more sustainable and environmentally friendly synthetic methods for this compound and its derivatives will be crucial.

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for Ethyl 3-chloro-1H-indazole-5-carboxylate, and how do reaction parameters influence yield?

  • Methodology : Synthesis typically involves cyclization of precursors (e.g., 3-chloro-1H-indazole-5-carboxylic acid) with ethanol using dehydrating agents like thionyl chloride. Optimization includes:

  • Temperature control : Higher temperatures (80–100°C) improve esterification efficiency but may risk decomposition.
  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates.
  • Catalyst use : Acid catalysts (H₂SO₄) accelerate ester formation .
    • Data analysis : Monitor reaction progress via TLC or HPLC. Compare yields under varied conditions to identify optimal parameters.

Q. How can spectroscopic techniques (NMR, MS) resolve structural ambiguities in this compound?

  • 1H/13C NMR : Assign peaks using DEPT-135 to distinguish CH₃, CH₂, and quaternary carbons. The chloro substituent deshields adjacent protons (δ ~7.5–8.5 ppm for aromatic protons).
  • Mass spectrometry : High-resolution ESI-MS confirms molecular weight (224.64 g/mol) and fragmentation patterns (e.g., loss of ethyl group, m/z 179.5).
  • Contradiction resolution : Cross-validate spectral data with computational predictions (e.g., DFT-based NMR simulations) .

Advanced Research Questions

Q. What crystallographic strategies are effective for determining the solid-state structure of this compound?

  • Experimental design :

  • Grow single crystals via slow evaporation in ethanol/water mixtures.
  • Use SHELXL for refinement, leveraging constraints for disordered solvent molecules.
  • Validate hydrogen bonding using Hirshfeld surface analysis to map intermolecular interactions (e.g., C–H···O, Cl···π contacts) .
    • Challenges : Address twinning or low-resolution data by merging multiple datasets or employing twin-law refinement in SHELX .

Q. How do computational methods (DFT, MD) predict reactivity at the chloro-substituted position?

  • DFT setup : Optimize geometry at B3LYP/6-311+G(d,p) level. Calculate Fukui indices to identify nucleophilic/electrophilic sites.
  • Mechanistic insights : Simulate substitution reactions (e.g., with amines) to model transition states and activation barriers. Compare with experimental kinetic data to validate accuracy .

Q. What strategies resolve contradictions in biological activity data for indazole derivatives?

  • Case study : If conflicting results arise in enzyme inhibition assays (e.g., kinase vs. phosphatase targets):

  • Validate assay conditions (pH, cofactors) to rule out false positives.
  • Perform dose-response curves (IC₅₀) and statistical analysis (ANOVA) to assess significance.
  • Use molecular docking (AutoDock Vina) to correlate activity with binding poses .

Q. How can reaction kinetics be analyzed for nucleophilic substitution at the 3-chloro position?

  • Methodology :

  • Conduct pseudo-first-order kinetics with excess nucleophile (e.g., piperidine).
  • Monitor reaction via UV-Vis spectroscopy (λ = 250–300 nm for indazole absorbance).
  • Fit data to Arrhenius equation to determine activation energy (Eₐ).
    • Advanced analysis : Use stopped-flow techniques for rapid kinetic profiling of fast reactions .

Data Analysis & Experimental Design

Q. What statistical approaches are critical for validating synthetic reproducibility?

  • Design of Experiments (DoE) : Use factorial designs to test interactions between variables (temperature, solvent ratio).
  • Quality control : Implement RSD (<5%) for triplicate runs. Apply Grubbs’ test to identify outliers in yield data .

Q. How are spectral discrepancies addressed in impurity profiling?

  • LC-MS/MS : Identify impurities via fragmentation patterns.
  • Multivariate analysis (PCA) : Cluster impurities by retention time and mass-to-charge ratio to trace synthetic byproducts .

Biological & Pharmacological Applications

Q. What in vitro models are suitable for evaluating the bioactivity of this compound?

  • Cell-based assays : Use HEK-293 or HepG2 cells for cytotoxicity screening (MTT assay).
  • Target identification : Employ thermal shift assays (TSA) to study protein-ligand stabilization.
  • Ethical compliance : Adhere to in vitro guidelines (e.g., no animal testing) as per regulatory standards .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.